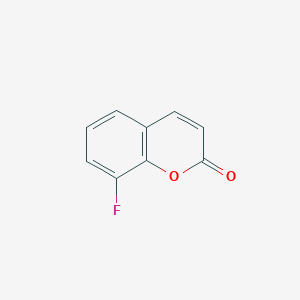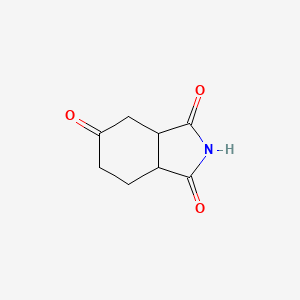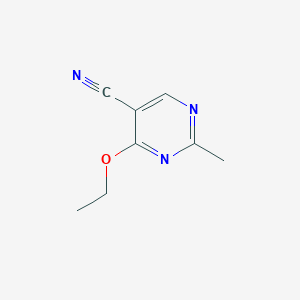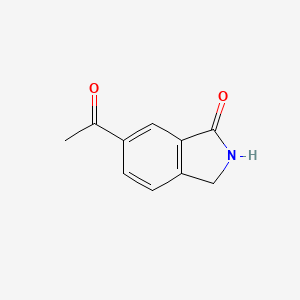
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with ethyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing ethyl and methyl substituents with a sulfur-containing reagent. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure the efficient and consistent production of the compound, with careful control of reaction parameters to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-6-methylthiomorpholine: Similar structure but lacks the oxygen atom in the thiomorpholine ring.
6-Methylthiomorpholine-1-oxide: Similar structure but lacks the ethyl group.
Uniqueness
2-Ethyl-6-methyl-1lambda-thiomorpholin-1-one is unique due to the presence of both ethyl and methyl substituents on the thiomorpholine ring, as well as the oxygen atom in the ring. This combination of features gives the compound distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-ethyl-6-methyl-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C7H15NOS/c1-3-7-5-8-4-6(2)10(7)9/h6-8H,3-5H2,1-2H3 |
InChI Key |
HRXGNKLLVIMNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(S1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


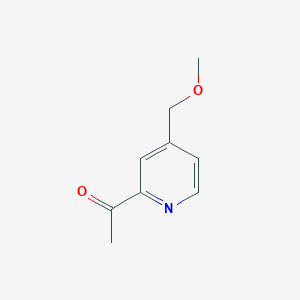
![Benzo[d]oxazol-2-ylboronic acid](/img/structure/B11917005.png)

![7-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917027.png)


![6-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11917043.png)


